3,5-dibenzyl-1H-1,2,4-triazole
Overview
Description
3,5-Dibenzyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C16H15N3. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two benzyl groups attached to the triazole ring at positions 3 and 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with benzyl cyanide in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohols or benzaldehydes, while substitution reactions can introduce various functional groups onto the benzyl rings .
Scientific Research Applications
3,5-Dibenzyl-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibenzyl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triazole ring can form hydrogen bonds and engage in π-π interactions with biomolecules, influencing their function. This compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-1,2,4-triazole: Known for its energetic properties and used in the development of explosives.
3,5-Diamino-1H-1,2,4-triazole: Used as an inhibitor of DNA synthesis and has applications in cancer research.
1,2,4-Triazole: The parent compound of the triazole family, widely used in pharmaceuticals and agrochemicals.
Uniqueness
3,5-Dibenzyl-1H-1,2,4-triazole is unique due to the presence of two benzyl groups, which enhance its lipophilicity and potential for interactions with hydrophobic sites in biological molecules. This structural feature distinguishes it from other triazoles and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
3,5-dibenzyl-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-3-7-13(8-4-1)11-15-17-16(19-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCFPGIJSWQXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325773 | |
Record name | 3,5-dibenzyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60443-87-0 | |
Record name | NSC517877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibenzyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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